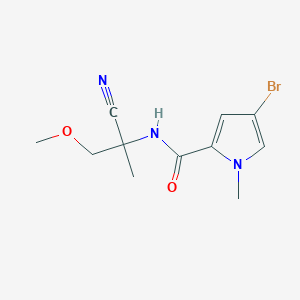
4-Bromo-N-(2-cyano-1-methoxypropan-2-yl)-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(2-cyano-1-methoxypropan-2-yl)-1-methylpyrrole-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BMK-1, and it is a pyrrole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BMK-1 is not fully understood. However, it has been suggested that BMK-1 may inhibit the activity of specific enzymes or proteins that are involved in cancer cell growth, inflammation, and neurodegeneration. BMK-1 has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, BMK-1 has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of various cellular processes, including cell cycle progression, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
BMK-1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that BMK-1 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BMK-1 has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. Additionally, BMK-1 has been shown to protect neurons from oxidative stress-induced damage by reducing reactive oxygen species (ROS) production and increasing antioxidant enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMK-1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. BMK-1 is also stable and can be stored for extended periods without significant degradation. However, there are some limitations to using BMK-1 in lab experiments. BMK-1 has poor solubility in water, which can make it difficult to use in aqueous-based assays. Additionally, BMK-1 has not been extensively studied in vivo, and more research is needed to determine its pharmacokinetics and toxicity.
Direcciones Futuras
There are several future directions for the study of BMK-1. One area of research is the development of BMK-1 analogs with improved solubility and bioavailability. Additionally, more research is needed to determine the mechanism of action of BMK-1 and its potential therapeutic applications in various diseases. Further studies are also needed to determine the pharmacokinetics and toxicity of BMK-1 in vivo. Finally, more research is needed to determine the potential of BMK-1 as a lead compound for drug development.
Métodos De Síntesis
BMK-1 can be synthesized using several methods, including the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 2-cyano-1-methoxypropan-2-ylamine. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA). The resulting compound is then purified using column chromatography or recrystallization. Other methods of synthesis include the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 2-cyanoethyl-N,N-diisopropylchloroacetamide or 2-cyanoethyl-N,N-dimethylchloroacetamide.
Aplicaciones Científicas De Investigación
BMK-1 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. BMK-1 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BMK-1 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-bromo-N-(2-cyano-1-methoxypropan-2-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-11(6-13,7-17-3)14-10(16)9-4-8(12)5-15(9)2/h4-5H,7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVRCGBYTWZBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CC(=CN1C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(2-cyano-1-methoxypropan-2-yl)-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B2842655.png)
![methyl 2-(4-benzylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2842656.png)
![Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate](/img/structure/B2842657.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2842659.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide](/img/structure/B2842663.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2842664.png)
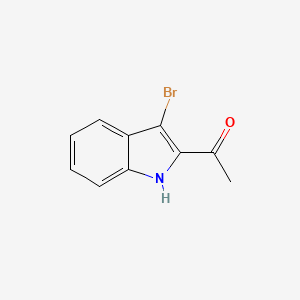
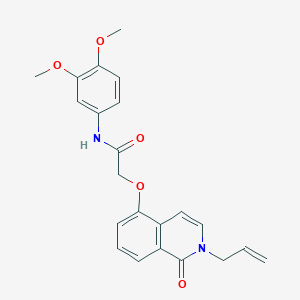
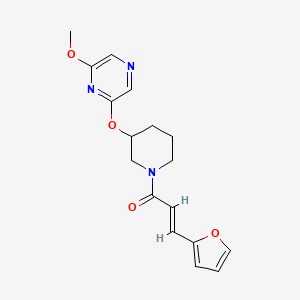
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)
![2-(methylsulfanyl)-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2842674.png)
![N-cyclohexyl-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2842675.png)
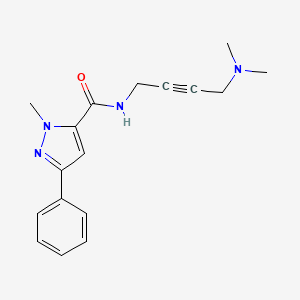
![N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2842677.png)